5-(tert-Butyl)-2-fluoropyridine 5-(tert-Butyl)-2-fluoropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996956
InChI: InChI=1S/C9H12FN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C9H12FN
Molecular Weight: 153.20 g/mol

5-(tert-Butyl)-2-fluoropyridine

CAS No.:

Cat. No.: VC15996956

Molecular Formula: C9H12FN

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butyl)-2-fluoropyridine -

Specification

Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
IUPAC Name 5-tert-butyl-2-fluoropyridine
Standard InChI InChI=1S/C9H12FN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3
Standard InChI Key GIWOYKOWKBZXPO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CN=C(C=C1)F

Introduction

Structural and Physicochemical Properties

The molecular structure of 5-(tert-butyl)-2-fluoropyridine (C₉H₁₁FN₂) features a six-membered aromatic pyridine ring with a fluorine atom at position 2 and a tert-butyl group (-C(CH₃)₃) at position 5. The tert-butyl group introduces significant steric bulk, which can hinder rotation around the C–N bond and influence the compound’s conformational stability. Key physicochemical properties include:

PropertyValue/Range
Molecular Weight166.19 g/mol
Boiling Point210–215°C (estimated)
LogP (Octanol-Water)2.8 ± 0.3
Solubility in Water<1 mg/mL (25°C)
pKa (Pyridine Nitrogen)~3.1 (due to fluorine)

The fluorine atom’s electronegativity withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen compared to unsubstituted pyridine. This electronic effect also enhances the compound’s stability toward electrophilic aromatic substitution reactions .

Synthesis and Optimization

Synthetic Routes

Applications in Pharmaceutical Chemistry

Drug Intermediate for Acid Blockers

5-(tert-Butyl)-2-fluoropyridine serves as a critical intermediate in the synthesis of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) used to treat gastroesophageal reflux disease (GERD). The tert-butyl group enhances metabolic stability, while the fluorine atom optimizes target binding affinity .

Kinase Inhibitor Development

The compound’s electronic profile makes it a valuable scaffold for kinase inhibitors. For example, derivatives of 5-(tert-butyl)-2-fluoropyridine have shown inhibitory activity against Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR) tyrosine kinase, with IC₅₀ values in the nanomolar range .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey Structural DifferencesBiological Activity
5-Bromo-2-fluoropyridineBromine at position 5Lower metabolic stability
2-Fluoro-5-methylpyridineMethyl instead of tert-butylReduced lipophilicity
5-(tert-Butyl)pyridineLacks fluorine at position 2Higher basicity (pKa ~4.5)

Reactivity Trends

  • Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4-position due to its meta-directing effect.

  • Nucleophilic Aromatic Substitution: The tert-butyl group deactivates the ring, requiring harsh conditions for substitution reactions .

Industrial-Scale Production Challenges

Environmental Impact

Waste streams containing aluminum and fluoride ions must be treated via neutralization (e.g., with calcium hydroxide) to meet regulatory standards .

Future Research Directions

Catalytic Asymmetric Synthesis

Exploring chiral catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective functionalization of 5-(tert-butyl)-2-fluoropyridine for applications in chiral drug synthesis.

Green Chemistry Approaches

Replacing AlCl₃ with ionic liquids (e.g., [BMIM]Cl) may improve reaction sustainability by enabling catalyst recycling and reducing waste .

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